molecular formula C4H9AlCl2O B14636448 Dichloro(2-methylpropoxy)alumane CAS No. 52372-04-0

Dichloro(2-methylpropoxy)alumane

Cat. No.: B14636448
CAS No.: 52372-04-0
M. Wt: 171.00 g/mol
InChI Key: UZVQWTNJZQZICK-UHFFFAOYSA-L
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Description

Dichloro(2-methylpropoxy)alumane is an organoaluminum compound with the molecular formula C4H9AlCl2O It is a derivative of aluminum where two chlorine atoms and one 2-methylpropoxy group are bonded to the aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(2-methylpropoxy)alumane can be synthesized through the reaction of aluminum chloride with 2-methylpropyl alcohol. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of aluminum chloride. The general reaction is as follows:

AlCl3+C4H9OHC4H9AlCl2O+HCl\text{AlCl}_3 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{AlCl}_2\text{O} + \text{HCl} AlCl3​+C4​H9​OH→C4​H9​AlCl2​O+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum chloride and 2-methylpropyl alcohol are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-methylpropoxy)alumane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions.

    Hydrolysis: The compound reacts with water to form aluminum hydroxide and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent violent reactions.

Major Products Formed

    Substitution Reactions: Products include various organoaluminum compounds.

    Oxidation and Reduction Reactions: Products depend on the specific reagents used but can include aluminum oxides or reduced aluminum species.

    Hydrolysis: The primary products are aluminum hydroxide and hydrochloric acid.

Scientific Research Applications

Dichloro(2-methylpropoxy)alumane has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Medicine: Explored for its potential in developing new pharmaceuticals, especially in targeting specific cellular pathways.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which dichloro(2-methylpropoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination can activate substrates towards further chemical reactions, making the compound an effective catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(2-methylpropyl)alumane
  • Dichloro(2-ethylpropoxy)alumane
  • Dichloro(2-methylbutoxy)alumane

Uniqueness

Dichloro(2-methylpropoxy)alumane is unique due to the presence of the 2-methylpropoxy group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.

Properties

CAS No.

52372-04-0

Molecular Formula

C4H9AlCl2O

Molecular Weight

171.00 g/mol

IUPAC Name

dichloro(2-methylpropoxy)alumane

InChI

InChI=1S/C4H9O.Al.2ClH/c1-4(2)3-5;;;/h4H,3H2,1-2H3;;2*1H/q-1;+3;;/p-2

InChI Key

UZVQWTNJZQZICK-UHFFFAOYSA-L

Canonical SMILES

CC(C)CO[Al](Cl)Cl

Origin of Product

United States

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